REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH:10]([NH2:13])([CH3:12])[CH3:11].[OH-].[Na+].[CH2:16]([NH2:18])[CH3:17]>CC(C)=O>[Cl:3][C:2]1[N:1]=[C:8]([NH:18][CH2:16][CH3:17])[N:7]=[C:5]([NH:13][CH:10]([CH3:12])[CH3:11])[N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is 18° C.
|
Type
|
CUSTOM
|
Details
|
is 55° C
|
Type
|
CUSTOM
|
Details
|
is carried out under isothermal conditions with a temperature of 55° C. and for this purpose
|
Type
|
CUSTOM
|
Details
|
is provided
|
Type
|
TEMPERATURE
|
Details
|
with heat exchange
|
Type
|
CUSTOM
|
Details
|
The reaction products are recovered at the outlet end of the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH:10]([NH2:13])([CH3:12])[CH3:11].[OH-].[Na+].[CH2:16]([NH2:18])[CH3:17]>CC(C)=O>[Cl:3][C:2]1[N:1]=[C:8]([NH:18][CH2:16][CH3:17])[N:7]=[C:5]([NH:13][CH:10]([CH3:12])[CH3:11])[N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is 18° C.
|
Type
|
CUSTOM
|
Details
|
is 55° C
|
Type
|
CUSTOM
|
Details
|
is carried out under isothermal conditions with a temperature of 55° C. and for this purpose
|
Type
|
CUSTOM
|
Details
|
is provided
|
Type
|
TEMPERATURE
|
Details
|
with heat exchange
|
Type
|
CUSTOM
|
Details
|
The reaction products are recovered at the outlet end of the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH:10]([NH2:13])([CH3:12])[CH3:11].[OH-].[Na+].[CH2:16]([NH2:18])[CH3:17]>CC(C)=O>[Cl:3][C:2]1[N:1]=[C:8]([NH:18][CH2:16][CH3:17])[N:7]=[C:5]([NH:13][CH:10]([CH3:12])[CH3:11])[N:4]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is 18° C.
|
Type
|
CUSTOM
|
Details
|
is 55° C
|
Type
|
CUSTOM
|
Details
|
is carried out under isothermal conditions with a temperature of 55° C. and for this purpose
|
Type
|
CUSTOM
|
Details
|
is provided
|
Type
|
TEMPERATURE
|
Details
|
with heat exchange
|
Type
|
CUSTOM
|
Details
|
The reaction products are recovered at the outlet end of the reactor
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC(=N1)NCC)NC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |